molecular formula C7H15N3O2 B1332746 3-Morpholin-4-ylpropanohydrazide CAS No. 59737-33-6

3-Morpholin-4-ylpropanohydrazide

Cat. No. B1332746
CAS RN: 59737-33-6
M. Wt: 173.21 g/mol
InChI Key: DHHXMRKFJWOESU-UHFFFAOYSA-N
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Description

Morpholine derivatives are a class of compounds that have garnered significant attention in medicinal chemistry due to their biological activities. These compounds often serve as key pharmacophores or intermediates in the synthesis of various biologically active molecules, particularly those with potential applications in cancer treatment and as kinase inhibitors .

Synthesis Analysis

The synthesis of morpholine derivatives can involve multiple steps, including condensation, amination, cyclization, and nucleophilic substitution reactions. For instance, the synthesis of 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide was achieved by condensing 1-(4-methoxyphenylcarbamoyl)cyclopropane-1-carboxylic acid with 4-morpholino-1H-indazol-3-amine, which in turn was prepared from 2,6-difluorobenzonitrile through amination with morpholine followed by cyclization with hydrazine hydrate . Similarly, the synthesis of 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one involved a three-step process starting from cyclopentanone oxime and 1-fluoro-4-nitrobenzene .

Molecular Structure Analysis

The molecular structures of morpholine derivatives are characterized using various spectroscopic techniques such as FTIR, NMR, and mass spectrometry. For example, the crystal structure of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide was determined to belong to the monoclinic system, providing insights into the spatial arrangement of the molecule . The morpholine ring itself is known to adopt a chair conformation, which is crucial for its interaction with biological targets .

Chemical Reactions Analysis

Morpholine derivatives can participate in a variety of chemical reactions, often as intermediates in the synthesis of more complex molecules. The presence of the morpholine moiety can influence the reactivity and selectivity of these compounds in reactions. For instance, the morpholine oxygen in 4-(pyrimidin-4-yl)morpholines is essential for forming key hydrogen bonding interactions and conferring selectivity in kinase inhibition .

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure and substituents. These properties are critical for the pharmacokinetic and pharmacodynamic profiles of the compounds. For example, the electrochemical properties of (3-morpholin-4-ylpropoxy) groups substituted cobalt and manganese phthalocyanines were studied using cyclic voltammetry, demonstrating the potential for electropolymerization on a Pt working electrode .

Scientific Research Applications

  • Pharmacological Inhibitors Development : 3-Morpholin-4-ylpropanohydrazide derivatives have been investigated for their role in inhibiting the PI3K-AKT-mTOR pathway, a critical signaling pathway in cell growth and cancer. Researchers identified morpholine isosteres, which mimic key conformational aspects of morpholine, as potent selective dual inhibitors of mTORC1 and mTORC2 (Hobbs et al., 2019).

  • Synthesis of Antimicrobials : Morpholine derivatives, including those similar to 3-Morpholin-4-ylpropanohydrazide, have been utilized in the synthesis of potent antimicrobials. For instance, 2-(1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine has been synthesized and applied in creating antimicrobial compounds like phendimetrazine and polygonapholine (Kumar, Sadashiva, & Rangappa, 2007).

  • Antimicrobial and Antiurease Activities : Novel morpholine derivatives have been synthesized and assessed for their antimicrobial and antiurease activities. These compounds have shown activity against microorganisms like M. smegmatis and fungi such as C. albicans and S. cerevisiae (Bektaş et al., 2012).

  • Anti-Inflammatory Studies : Morpholine derivatives have been synthesized for in vitro and in vivo anti-inflammatory applications. These compounds, developed from morpholine and p-chlorobenzonitrile, have shown potential in anti-inflammatory studies (Somashekhar & Kotnal, 2019).

  • Anticancer Evaluation : Certain indole-based sulfonohydrazide derivatives containing a morpholine heterocyclic ring have been synthesized and screened for anticancer activity. These compounds have shown promising inhibition of breast cancer cell lines, highlighting the therapeutic potential of morpholine derivatives in cancer treatment (Gaur et al., 2022).

  • Antimicrobial Agents Development : New 1,2,4-triazole derivatives containing a morpholine moiety have been designed and synthesized as antimicrobial agents. Some of these compounds have exhibited good or moderate antimicrobial activity (Sahin et al., 2012).

  • Building Blocks in Medicinal Chemistry : Bridged bicyclic morpholines, like 3-oxa-6-azabicyclo[3.1.1]heptane, have been synthesized as important building blocks in medicinal chemistry research. These compounds have shown similar lipophilicity to morpholine and are utilized in the synthesis of various pharmacologically active molecules (Walker, Eklov, & Bedore, 2012).

properties

IUPAC Name

3-morpholin-4-ylpropanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O2/c8-9-7(11)1-2-10-3-5-12-6-4-10/h1-6,8H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHHXMRKFJWOESU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50364760
Record name 3-morpholin-4-ylpropanohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50364760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Morpholin-4-ylpropanohydrazide

CAS RN

59737-33-6
Record name 3-morpholin-4-ylpropanohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50364760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Hydrazine (64.1 g, 2 mol) was added dropwise, over 8–10 min, to methyl 3-morpholinopropionate (35 g, 0.202 mol) and the reaction mixture was refluxed for 16 h. The excess hydrazine was removed under reduced pressure and the material was dried in vacuo at room temperature for 16 h to give the crude product as an oil. The 1H NMR showed the presence of hydrazine, so the crude material was dried using a lyophilizer. Then the oil was refluxed in benzene/water (using a Dean-Stark distilling receiver). The benzene was then removed under reduced pressure, and the product was triturated with petroleum ether. After sitting in petroleum ether at room temperature for 16 h, the oil solidified. The petroleum ether was decanted and the solid was dried under house vacuum at room temperature to give the desired product (21.5 g, 61.4%), which was used without further purification.
Quantity
64.1 g
Type
reactant
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
61.4%

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